2,4-Dichloro-6-methylaniline
Overview
Description
Synthesis Analysis
The synthesis of 2,4-Dichloro-6-methylaniline involves a process that has been refined to improve yield and purity. A study by Zhang Qian-cheng (2009) discusses an innovative method for preparing 2-chloro-6-methylaniline using diphenylurea to protect ammonia and sodium chlorate as an oxidant in the chlorination process, starting from 2-methylaniline as the raw material. This method represents a significant advancement in the synthesis process of this compound, offering a more efficient route compared to traditional methods (Zhang Qian-cheng, 2009).
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6-methylaniline has been extensively analyzed using techniques such as Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. Research conducted by Arjunan and Mohan (2009) utilized these methods to measure the vibrational frequencies and provide a complete assignment of the fundamental modes of the compounds. Their work highlights the molecular interactions and the impact of chlorine and methyl groups on the compound's vibrational modes, offering deep insights into its structural characteristics (Arjunan & Mohan, 2009).
Chemical Reactions and Properties
2,4-Dichloro-6-methylaniline participates in various chemical reactions, leveraging its chloro and methylaniline groups. The compound serves as a precursor in synthesizing other complex molecules. Detailed studies on its reactivity, such as those involving palladium-catalyzed synthesis and carbonylation reactions, demonstrate its versatility in organic synthesis. Research by Rizwan et al. (2021) and Ács et al. (2006) explores its potential in forming new compounds with significant yields, highlighting its chemical reactivity and utility in synthetic chemistry (Rizwan et al., 2021); (Ács et al., 2006).
Physical Properties Analysis
The physical properties of 2,4-Dichloro-6-methylaniline, including its spectral characteristics, have been a subject of rigorous analysis. The experimental and theoretical spectroscopic studies provide valuable data on its UV, NMR, IR, and Raman spectra. Karabacak et al. (2009) conducted a comprehensive analysis using density functional theory (DFT) to calculate the vibrational frequencies and compare them with experimental spectra, offering insights into its physical behavior and properties (Karabacak et al., 2009).
Chemical Properties Analysis
Understanding the chemical properties of 2,4-Dichloro-6-methylaniline involves exploring its reactivity, stability, and interactions with other molecules. Studies like the one conducted by Medviediev and Daszkiewicz (2021) on related nitroaniline salts provide a window into how substitutions and molecular interactions can influence the chemical behavior of chlorinated and methylated anilines. This research offers parallels that help elucidate the chemical properties of 2,4-Dichloro-6-methylaniline, contributing to a broader understanding of its chemical nature (Medviediev & Daszkiewicz, 2021).
Scientific Research Applications
Protein, DNA, and RNA Binding : 4-Chloro-2-methylaniline, a related compound, has been found to bind extensively to proteins, DNA, and RNA in rat liver. This process involves enzymatic activity in microsomes leading to irreversible binding and activation, indicating potential carcinogenic properties (Hill, Shih, & Struck, 1979).
Genotoxicity and Carcinogenicity Studies : Research has shown that while 2,4-dimethylaniline and 2,4,6-trimethylaniline are genotoxic and potentially carcinogenic, 2-chloro-4-methylaniline and 4-chloro-N-methylaniline, similar to 2,4-Dichloro-6-methylaniline, do not exhibit effects on DNA in mice (Przybojewska, 1997).
Synthesis of Antitumor Agents : 2,4-Dichloro-6-methylaniline is used in the synthesis of dasatinib monohydrate, an antitumor agent. The synthesis process, starting from 2-chloro-6-methylaniline, achieves an overall yield of 52% (Zang, Chen, & Jie, 2009).
DNA Binding Properties : New charge transfer complexes of 2-Ethyl-6-methylaniline with DDQ and p-Chloranil have been synthesized, showing promising DNA binding properties. These can be synthesized in a cost-effective manner (Manojkumar et al., 2020).
Efficient Synthesis Methods : A new method for preparing 2-chloro-6-methylaniline has been developed using diphenylurea and sodium chlorate. This method offers a more efficient and environmentally friendly process (Zhang, 2009).
Spectroscopy and Structural Analysis : The vibrational frequencies of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline have been studied and found to be in good agreement with experimental data. This includes investigating NH-pi interactions and the influence of bulky chlorine and methyl groups on the amino group's vibrational modes (Arjunan & Mohan, 2009).
Safety And Hazards
2,4-Dichloro-6-methylaniline is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2,4-dichloro-6-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAISVUGQLKXPFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361499 | |
Record name | 2,4-Dichloro-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-methylaniline | |
CAS RN |
30273-00-8 | |
Record name | 2,4-Dichloro-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-6-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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